molecular formula C10H11ClN6O B1529346 2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine CAS No. 1498138-00-3

2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine

Cat. No. B1529346
CAS RN: 1498138-00-3
M. Wt: 266.69 g/mol
InChI Key: UTSKPVLPUVDWMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine consists of an imidazo[1,2-a]pyrazine ring attached to a triazine ring via a carbon atom. The triazine ring carries a methoxy group and a chlorine atom .


Physical And Chemical Properties Analysis

2-Chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the retrieved information.

Scientific Research Applications

Antimicrobial Activity

1,3,5-Triazine derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi. For instance, they have shown effectiveness against E. coli (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (fungi) .

Antimalarial Properties

These compounds exhibit antimalarial activities due to their ability to interfere with the life cycle of the malaria parasite. This makes them valuable in the development of new antimalarial drugs .

Anti-cancer Potential

Some 1,3,5-triazine derivatives have been investigated for their anti-cancer properties. They may work by inhibiting cancer cell growth or inducing apoptosis in cancer cells .

Anti-viral Uses

The triazine class also includes compounds with anti-viral activities. They can be designed to target specific viral enzymes or processes essential for viral replication .

Chemical Synthesis

2-chloro-4,6-dimethoxy-1,3,5-triazine has been used in the synthesis of β-lactams from imines and carboxylic acids at room temperature. This method is efficient and produces water-soluble byproducts that can be easily removed .

Biological Small Molecules

The modification of cyanuric chloride (a triazine derivative) leads to various biologically active small molecules with diverse beneficial properties including antimicrobial and antimalarial activities .

properties

IUPAC Name

7-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN6O/c1-18-10-14-8(11)13-9(15-10)17-5-4-16-3-2-12-7(16)6-17/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSKPVLPUVDWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN3C=CN=C3C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 2
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine

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